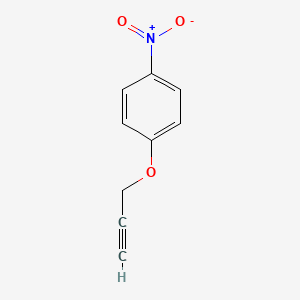

1-Nitro-4-(prop-2-yn-1-yloxy)benzene

描述

Significance in Organic Synthesis and Medicinal Chemistry Research

The utility of 1-nitro-4-(prop-2-yn-1-yloxy)benzene as a research scaffold stems from the distinct reactivity of its two functional groups, which can be addressed independently or used in concert to construct more complex molecular architectures.

In organic synthesis, the terminal alkyne serves as a versatile handle for a multitude of transformations. It is a key substrate for the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry". organic-chemistry.org This reaction allows for the efficient and specific formation of 1,4-disubstituted 1,2,3-triazole rings, which are stable and can act as linkers to connect different molecular fragments. organic-chemistry.orgtcichemicals.com This has significant implications in medicinal chemistry for the generation of compound libraries for drug discovery and for creating bioconjugates. tcichemicals.commdpi.com The alkyne can also undergo various other reactions, including Sonogashira coupling, hydration to form ketones, and reduction to either alkenes or alkanes, further expanding its synthetic utility. numberanalytics.comlibretexts.orgmasterorganicchemistry.com

The nitroaromatic portion of the molecule also offers significant opportunities. The nitro group is a strong electron-withdrawing group, which influences the reactivity of the aromatic ring. scielo.br More importantly, the nitro group can be readily reduced to an amino group (-NH₂) using various reagents, such as catalytic hydrogenation. msu.edu This transformation is fundamental in medicinal chemistry, as the resulting aniline (B41778) derivative opens up a new set of synthetic possibilities and is a common moiety in many biologically active compounds. mdpi.comnih.gov

A practical example of its use is in the synthesis of chalcones, a class of compounds with significant interest in medicinal chemistry. iucr.orgnih.gov For instance, the related compound 1-[4-(prop-2-ynyloxy)phenyl]ethanone is used to synthesize 3-(3-Nitrophenyl)-1-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-one, demonstrating how the propargyl ether-substituted benzene (B151609) ring can be incorporated into more complex bioactive scaffolds. nih.gov

Contextualization within Nitroaromatic and Alkyne Chemistry Research

The properties of this compound are best understood by considering the established fields of nitroaromatic and alkyne chemistry.

Nitroaromatic Chemistry: Nitroaromatic compounds are characterized by the presence of a nitro group attached to an aromatic ring. scielo.br This group is strongly electron-withdrawing through both inductive and resonance effects, which deactivates the ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position. scielo.brmsu.edu In the context of drug design, the nitroaromatic moiety is found in a number of therapeutic agents, often acting as a bioactivatable group or a precursor to other functionalities. mdpi.comscielo.brmdpi.com The reduction of the nitro group to a hydroxylamine (B1172632) or an amine is a key bioactivation pathway for some nitroaromatic drugs. scielo.br

Alkyne Chemistry: Alkynes are hydrocarbons containing at least one carbon-carbon triple bond. libretexts.org This triple bond, composed of one sigma and two pi bonds, makes alkynes highly reactive and versatile building blocks in synthesis. numberanalytics.com They readily undergo addition reactions and can be deprotonated at the terminal position to form acetylide anions, which are potent nucleophiles for forming new carbon-carbon bonds. libretexts.org The linear geometry of the alkyne functional group also imparts specific conformational constraints on molecules. In recent decades, the use of alkynes in metal-catalyzed reactions, particularly in click chemistry, has become a cornerstone of modern organic and medicinal chemistry. organic-chemistry.orgnumberanalytics.com

| Functional Group | Key Chemical Characteristics | Relevance to the Scaffold |

| Nitroaromatic | Strong electron-withdrawing nature. scielo.br | Modifies the electronic properties of the benzene ring. |

| Reducible to an amino group. msu.edu | Provides a synthetic route to anilines, which are key pharmaceutical intermediates. | |

| Found in various bioactive molecules. mdpi.commdpi.com | Imparts potential for biological activity. | |

| Alkyne (Terminal) | High reactivity of the triple bond. numberanalytics.comstudysmarter.co.uk | Allows for a wide range of chemical transformations. |

| Participation in "click chemistry" (CuAAC). organic-chemistry.org | Enables efficient and specific molecular ligation for drug discovery and materials science. | |

| Can be deprotonated to form a nucleophilic acetylide. libretexts.org | Facilitates the formation of new carbon-carbon bonds. |

A summary of the contributions of the nitroaromatic and alkyne functionalities to the chemical character of this compound.

Current Research Frontiers and Unexplored Avenues for this compound

The dual functionality of this compound presents numerous opportunities for future research.

Advanced Drug Discovery and Development: A major frontier lies in leveraging the alkyne group for high-throughput synthesis of novel compound libraries via click chemistry. tcichemicals.com By reacting this scaffold with a diverse range of azide-containing molecules, researchers can rapidly generate large collections of triazole-containing compounds for screening against various biological targets, including enzymes and receptors. Furthermore, the nitro group can be used in prodrug strategies, where it is reduced in specific physiological environments (such as the hypoxic conditions of tumors) to release an active aminobenzene derivative. mdpi.com

Materials Science: The rigid structure of the benzene ring combined with the reactive alkyne handle makes this molecule an attractive monomer for the synthesis of novel polymers and functional materials. Polymerization via the alkyne group could lead to materials with interesting electronic or optical properties. The scaffold could also be "clicked" onto surfaces or into larger macromolecular structures to impart specific properties, such as hydrophobicity or a capacity for further chemical modification.

Complex Molecule Synthesis: Beyond its use in parallel synthesis, this compound serves as a valuable starting material for the linear synthesis of complex target molecules. The orthogonal reactivity of the two functional groups allows for a stepwise elaboration of the molecular structure. For instance, the alkyne could be used in a coupling reaction first, followed by the reduction of the nitro group and subsequent derivatization of the resulting amine. This controlled, sequential approach is a powerful strategy for building intricate molecular frameworks that would be difficult to assemble otherwise.

Future research could also explore the synthesis and properties of its isomers, such as 1-nitro-2-(prop-2-yn-1-yloxy)benzene, to investigate how the relative positions of the functional groups affect reactivity and potential applications. nih.gov The development of new catalytic methods that selectively transform one functional group in the presence of the other remains an active and important area of chemical research.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-nitro-4-prop-2-ynoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c1-2-7-13-9-5-3-8(4-6-9)10(11)12/h1,3-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXSHDUNPZCVHHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80389446 | |

| Record name | 1-nitro-4-(prop-2-ynyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80389446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17061-85-7 | |

| Record name | 1-nitro-4-(prop-2-ynyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80389446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Process Optimization for 1 Nitro 4 Prop 2 Yn 1 Yloxy Benzene

Established Synthetic Routes and Mechanistic Investigations

The most prevalent and well-documented method for synthesizing 1-nitro-4-(prop-2-yn-1-yloxy)benzene is through the etherification of 4-nitrophenol (B140041). This approach leverages fundamental principles of organic reactivity, primarily nucleophilic substitution.

Nucleophilic Aromatic Substitution Strategies from 4-Nitrophenol

The synthesis of this compound from 4-nitrophenol and a propargyl halide, such as propargyl bromide, is a classic example of the Williamson ether synthesis. masterorganicchemistry.comresearchgate.net This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. wikipedia.org

The aromatic ring of 4-nitrophenol is rendered susceptible to nucleophilic attack due to the presence of a strong electron-withdrawing nitro (-NO₂) group positioned para to the hydroxyl group. wikipedia.orgmasterorganicchemistry.comlibretexts.org This nitro group activates the ring towards substitution by stabilizing the negatively charged intermediate, known as a Meisenheimer complex, through resonance. wikipedia.orgyoutube.comyoutube.com The reaction mechanism involves two main steps:

Nucleophilic Attack : The reaction is initiated by the deprotonation of the phenolic hydroxyl group of 4-nitrophenol by a base, forming a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of propargyl bromide.

Intermediate Formation and Leaving Group Departure : The attack of the phenoxide ion on the aromatic ring would typically involve the formation of a resonance-stabilized carbanion intermediate (the Meisenheimer complex). libretexts.orgyoutube.com However, in the Williamson ether synthesis, the substitution occurs on the alkyl halide (propargyl bromide) via an SN2 pathway, where the phenoxide acts as the nucleophile. masterorganicchemistry.com The electron-withdrawing nitro group on the phenoxide moderates its nucleophilicity but is key to its formation from the relatively acidic 4-nitrophenol. The reaction is favored because phenoxides are excellent nucleophiles and halides are good leaving groups. wikipedia.org

The presence of electron-withdrawing groups is crucial; these groups activate the ring for nucleophilic substitution, whereas electron-donating groups would deactivate it. youtube.comyoutube.com

Advanced Synthetic Approaches and Yield Enhancement

To improve the efficiency, yield, and environmental friendliness of the synthesis, more advanced techniques such as phase transfer catalysis have been applied.

Application of Phase Transfer Catalysis for Improved Efficiency

Phase transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different immiscible phases (e.g., a solid-liquid or liquid-liquid system). ijche.comeurekaselect.comresearchgate.net In the synthesis of this compound, PTC can significantly enhance reaction rates and yields.

The methodology involves using a phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), which is soluble in both aqueous and organic phases. ijche.comwikipedia.orgnih.govchemicalbook.com The catalyst transports the 4-nitrophenoxide anion from the solid or aqueous phase into the organic phase, where it can react with the propargyl bromide. nih.gov This overcomes the insolubility of the nucleophilic salt in the organic solvent, leading to a faster and more efficient reaction under milder conditions. ijche.com TBAB is recognized as an environmentally benign, low-cost, and stable catalyst for such transformations. nih.govchemicalbook.com The effectiveness of different phase-transfer catalysts can vary. ijche.com

| Catalyst | Relative Reactivity | Reference |

| Tetraoctylammonium Bromide (TOAB) | Highest | ijche.com |

| Tetrahexylammonium Bromide (THAB) | High | ijche.com |

| Tetrabutylammonium Bromide (TBAB) | Moderate | ijche.com |

| Tetrabutylammonium Chloride (TBAC) | Moderate | ijche.com |

Strategies for Mitigating Side Reactions and Enhancing Product Purity

While the primary reaction is efficient, the potential for side reactions exists, which can reduce the yield and purity of the final product. A possible side reaction is the dimerization of the alkyne component, which can be minimized by careful control of reaction temperature.

To obtain high-purity this compound, purification of the crude product is essential. Standard laboratory techniques for purification include:

Recrystallization : This method involves dissolving the crude product in a suitable hot solvent or solvent mixture (e.g., ethanol/water) and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities in the solution.

Column Chromatography : This is a highly effective method for separating the desired product from unreacted starting materials and byproducts. A typical setup uses silica (B1680970) gel as the stationary phase and a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate (B1210297), as the mobile phase.

Steam Distillation : For related nitro compounds, steam distillation has been employed to remove volatile impurities or the product itself from the reaction mixture. orgsyn.org

Filtration through Adsorbents : Passing the compound through materials like fuller's earth or aluminum oxide can remove certain impurities. google.com

The final product is typically a yellow crystalline solid. plos.org

Considerations for Scalable Synthesis in Research Applications

When preparing this compound for research purposes, where varying quantities may be needed, several factors must be considered for scalable and reproducible synthesis.

Reaction Conditions : The choice of solvent, base, temperature, and reaction time is critical. Refluxing in acetone (B3395972) with potassium carbonate for several hours is a reliable method. plos.org

Reagent Stoichiometry : Using an excess of the base (e.g., 3.5 equivalents of K₂CO₃) and a slight excess of propargyl bromide can help drive the reaction to completion. plos.org

Purification : The purification method must be robust enough to handle larger quantities while maintaining high purity. Recrystallization is often a good choice for larger scales, while chromatography may be reserved for obtaining very high purity material for specific applications.

Process Optimization : For larger scales, optimizing reaction parameters to maximize yield and minimize waste becomes more important. Phase transfer catalysis offers a significant advantage in this regard by potentially allowing for lower temperatures and shorter reaction times. The order of addition of reagents can also impact the yield. plos.org

By carefully controlling these parameters, researchers can reliably synthesize this compound in the quantities and purity required for their work.

Chemical Reactivity and Transformation Studies of 1 Nitro 4 Prop 2 Yn 1 Yloxy Benzene

Reactivity of the Nitro Group

The nitro group is a powerful electron-withdrawing moiety that significantly influences the molecule's reactivity, both through its own transformations and its electronic effects on the aromatic ring.

The reduction of the aromatic nitro group to an amino group is a fundamental transformation in organic synthesis, providing access to anilines which are crucial intermediates for pharmaceuticals, dyes, and polymers. A significant challenge in the reduction of 1-nitro-4-(prop-2-yn-1-yloxy)benzene is the chemoselective reduction of the nitro group without affecting the terminal alkyne. Various catalytic systems have been developed to achieve this selectivity. researchgate.netorganic-chemistry.org

The product of this reduction is 4-(prop-2-yn-1-yloxy)aniline. chemspider.com The choice of catalyst and reducing agent is critical to avoid the hydrogenation of the carbon-carbon triple bond. Common methods include catalytic transfer hydrogenation and reductions using metal salts. organic-chemistry.orgresearchgate.net For instance, reagents like tin(II) chloride (SnCl₂) in an acidic medium, or iron (Fe) powder with an acid, are classic methods for selectively reducing nitroarenes. youtube.com Modern approaches utilize a range of catalysts that offer high selectivity under milder conditions. nih.govacs.org

Table 1: Catalytic Systems for Selective Nitro Group Reduction

| Catalyst System | Reducing Agent | Solvent | Key Features |

|---|---|---|---|

| SnCl₂·2H₂O | - | Ethanol/Methanol | A classic and effective method for selective reduction in the presence of other reducible groups. researchgate.net |

| Fe/CaCl₂ | Hydrazine hydrate | Water/Ethanol | An inexpensive and environmentally friendly system for transfer hydrogenation. organic-chemistry.org |

| Zinc (Zn) dust | - | Water with surfactant | A green protocol that proceeds at room temperature and tolerates many functional groups. organic-chemistry.org |

| Ag/TiO₂ | NaBH₄ | Methanol | A heterogeneous catalyst that allows for high yields and selectivity. nih.gov |

| Mn(II)-NNO pincer complex | Phenylsilane (PhSiH₃) | Solvent-free | A base-metal catalyst that enables efficient and selective hydrosilylation of nitroarenes. organic-chemistry.orgacs.org |

This table is generated based on data from various sources for the selective reduction of nitroarenes.

Kinetic studies on related nitroarenes have shown that the reduction rate is influenced by the electronic nature of other substituents on the ring; electron-withdrawing groups tend to accelerate the reduction. nih.gov

The nitro group (-NO₂) profoundly deactivates the benzene (B151609) ring towards electrophilic aromatic substitution (EAS). This deactivation stems from two primary electronic effects: a strong inductive effect (-I) and a powerful resonance effect (-M). rsc.orglibretexts.orgyoutube.com

Resonance Effect (-M): The nitro group can withdraw π-electron density from the aromatic ring via resonance. The π-electrons from the ring can be delocalized onto the oxygen atoms of the nitro group. libretexts.orgnumberanalytics.com This delocalization creates positive charges at the ortho and para positions of the benzene ring, as depicted in the resonance structures of nitrobenzene (B124822). rsc.orgyoutube.com

Due to this significant decrease in electron density at the ortho and para positions, these sites are strongly deactivated. The meta position, while also deactivated by the inductive effect, is less deactivated than the ortho and para positions. Consequently, the nitro group acts as a meta-director for electrophilic aromatic substitution reactions. rsc.orgyoutube.com In this compound, the strong deactivating and meta-directing influence of the nitro group competes with the activating, ortho,para-directing effect of the prop-2-yn-1-yloxy group.

Reactivity of the Terminal Alkyne Moiety

The terminal alkyne is a versatile functional group that serves as a handle for a wide array of chemical transformations, most notably in the realm of click chemistry and for the construction of diverse molecular scaffolds through coupling reactions. rsc.orgsigmaaldrich.com

The terminal alkyne of this compound is an ideal substrate for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is the premier example of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. nih.govrsc.org The CuAAC reaction involves the [3+2] cycloaddition between a terminal alkyne and an organic azide (B81097) to regioselectively yield a 1,4-disubstituted 1,2,3-triazole. nih.govmdpi.com

This transformation is exceptionally reliable and tolerant of a vast range of other functional groups, meaning the nitro group and aryl ether linkage in this compound would remain unaffected. nih.gov This allows for the modular assembly of complex molecules by "clicking" the alkyne-containing scaffold onto an azide-functionalized partner.

Table 2: Typical Conditions for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Copper Source | Reducing Agent (for in situ Cu(I) generation) | Ligand/Additive | Solvent |

|---|---|---|---|

| CuSO₄·5H₂O | Sodium Ascorbate | None | t-BuOH/H₂O |

| CuI | - | PMDETA (Pentamethyldiethylenetriamine) | DMF |

| Cu(OAc)₂ | - | None | Methanol |

| [Cu(MeCN)₄]PF₆ | - | None | CH₂Cl₂/CH₃CN |

This table is generated based on data from various sources for CuAAC reactions. nih.govmdpi.comacs.org

Beyond click chemistry, the terminal alkyne offers numerous opportunities for functionalization to create diverse and complex chemical structures. rsc.orgnih.govresearchgate.net

Sonogashira Coupling: This is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. researchgate.netwikipedia.orgorganic-chemistry.org This reaction would allow for the direct attachment of various aryl or vinyl substituents to the alkyne terminus of this compound, forming an internal alkyne and significantly increasing molecular complexity.

Hydrofunctionalization Reactions: The alkyne can undergo various addition reactions across the triple bond. These include:

Hydroboration: The addition of a boron-hydride bond across the alkyne, leading to vinylboronates which are versatile intermediates for subsequent reactions like Suzuki coupling. nih.govacs.org

Hydrocyanation: The addition of hydrogen cyanide to form nitrile-containing compounds, which are valuable precursors for amines, amides, and carboxylic acids. rsc.org

Hydrosilylation: The addition of a silicon-hydride bond, yielding vinylsilanes.

Other Coupling Reactions: The terminal C-H bond of the alkyne is acidic and can be deprotonated to form a metal acetylide, which can then act as a nucleophile in various C-C bond-forming reactions. sigmaaldrich.com

Reactivity of the Aryl Ether Linkage and Benzene Ring

The aryl ether linkage (C-O-C) in this compound is generally stable under many reaction conditions, including those used for the modification of the alkyne and nitro groups. Cleavage of such bonds typically requires harsh conditions, such as strong acids (acidolysis) or specific catalytic systems for hydrogenolysis. rsc.orgresearchgate.netnih.gov For instance, lignin (B12514952) depolymerization research often focuses on the cleavage of β-O-4 aryl ether linkages, which can be achieved with synergistic metal-acid catalysts. nih.govrsc.org In the absence of specific neighboring group participation or targeted catalysts, the ether bond in this molecule is expected to be robust.

Nucleophilic Substitution Reactions Involving the Propargyl Ether

The propargyl ether moiety of this compound is a hub of reactivity, primarily centered on the terminal alkyne. This functional group readily participates in reactions that involve the nucleophilic character of the alkyne or its deprotonated form, the acetylide.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

A prominent reaction involving the propargyl group is the copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition, often termed "click chemistry". organic-chemistry.org In this reaction, the terminal alkyne of this compound reacts with an organic azide to form a stable 1,2,3-triazole ring. This transformation is highly efficient, regioselective (yielding the 1,4-disubstituted isomer), and proceeds under mild conditions, often in aqueous solvent systems. organic-chemistry.orgtcichemicals.com The reaction's robustness and specificity make it a valuable tool for linking the this compound unit to other molecules in fields like drug discovery and materials science. tcichemicals.comeijppr.com

Sonogashira Cross-Coupling

The terminal alkyne is also an excellent substrate for palladium- and copper-cocatalyzed Sonogashira cross-coupling reactions. wikipedia.org This reaction forms a new carbon-carbon bond by coupling the terminal alkyne with aryl or vinyl halides. wikipedia.orglibretexts.org This allows for the extension of the propargyl chain and the synthesis of more complex conjugated systems. The reaction conditions are generally mild and tolerate a wide range of functional groups. nih.gov Copper-free Sonogashira variants have also been developed to avoid the potential for alkyne homocoupling, a common side reaction. nih.govacs.org

Propargyl Ether Cleavage

Under certain conditions, particularly with copper catalysts at elevated temperatures, aryl propargyl ethers can undergo cleavage. nih.gov This reaction involves the nucleophilic displacement of the aryloxy group (p-nitrophenoxy in this case), which would result in the formation of 4-nitrophenol (B140041). This represents a nucleophilic substitution at the methylene (B1212753) carbon of the propargyl group.

Interactive Table: Nucleophilic Reactions at the Propargyl Ether Moiety

| Reaction Type | Reagents & Catalysts | Typical Conditions | Product Type | Yield |

| CuAAC (Click Chemistry) | Organic Azide (R-N₃), CuSO₄, Sodium Ascorbate | Room Temperature, aq. Solvents (e.g., t-BuOH/H₂O) | 1,4-Disubstituted 1,2,3-Triazole | High to Excellent |

| Sonogashira Coupling | Aryl/Vinyl Halide (R-X), Pd Catalyst (e.g., Pd(PPh₃)₄), Cu(I) salt (e.g., CuI), Amine Base (e.g., Et₃N) | Room Temperature to Mild Heating, Anhydrous Solvent (e.g., THF, DMF) | Disubstituted Alkyne (Ar-C≡C-CH₂-O-Ar') | Good to Excellent |

| Copper-Free Sonogashira | Aryl/Vinyl Halide (R-X), Pd Precatalyst (e.g., [DTBNpP]Pd(crotyl)Cl), Base (e.g., TMP) | Room Temperature, DMSO | Disubstituted Alkyne (Ar-C≡C-CH₂-O-Ar') | High |

| Propargyl Ether Cleavage | Copper Catalyst (e.g., Cu(I)) | Elevated Temperature | Phenol (B47542) (from ether cleavage), Alkyne Dimer | Moderate |

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic aromatic substitution on the benzene ring of this compound is governed by the competing directing effects of the two substituents. The propargyloxy group (-OCH₂C≡CH) is an activating group that directs incoming electrophiles to the ortho and para positions. This is due to the ability of the ether oxygen's lone pairs to donate electron density to the ring through resonance, stabilizing the positively charged arenium ion intermediate formed during ortho and para attack. libretexts.org

In contrast, the nitro group (-NO₂) is a powerful deactivating group that directs incoming electrophiles to the meta position. It withdraws electron density from the ring both inductively and by resonance, destabilizing the arenium ion intermediate, particularly when the positive charge is located on the carbons ortho or para to the nitro group. researchgate.net

In this compound, these groups are para to each other. The activating propargyloxy group's directing effect is dominant. However, since the para position relative to the ether is already occupied by the nitro group, electrophilic attack is directed to the two equivalent ortho positions (C2 and C6). The strong deactivating influence of the nitro group means that these reactions generally require more forcing conditions (e.g., higher temperatures, stronger acid catalysts) than similar substitutions on activated rings like anisole. chemguide.co.uknih.gov Computational studies on related dialkoxybenzene derivatives support that regioselectivity can be strongly influenced by the electronic effects of the substituents and reaction conditions. nih.gov

Nitration and Halogenation

For instance, in a nitration reaction using a mixture of nitric acid and sulfuric acid, the incoming nitro group would be expected to add at the C2 or C6 position. researchgate.netchemguide.co.uk Similarly, halogenation with reagents like bromine in the presence of a Lewis acid, or N-bromosuccinimide (NBS), would also yield the 2-halo-substituted product. nih.gov The regioselectivity in these cases is driven by the superior ability of the ether oxygen to stabilize the arenium ion intermediate for ortho attack compared to the intermediates for meta attack. libretexts.org Theoretical calculations on similar systems confirm that activation energy barriers are lower for substitution at positions activated by an alkoxy group. wuxibiology.com

Interactive Table: Predicted Electrophilic Aromatic Substitution Outcomes

| Reaction Type | Reagents | Expected Major Product(s) | Rationale for Regioselectivity |

| Nitration | Conc. HNO₃, Conc. H₂SO₄ | 1-Nitro-2-nitro-4-(prop-2-yn-1-yloxy)benzene | The propargyloxy group is an ortho, para-director; the para position is blocked. The nitro group is a meta-director. The activating ortho-directing effect of the ether dominates. |

| Bromination | Br₂, FeBr₃ or NBS | 2-Bromo-1-nitro-4-(prop-2-yn-1-yloxy)benzene | The propargyloxy group directs the incoming electrophile to the ortho position. The strong deactivation by the nitro group requires a catalyst. |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Reaction is unlikely to proceed in good yield. | The benzene ring is strongly deactivated by the electron-withdrawing nitro group, making it not nucleophilic enough for Friedel-Crafts reactions. |

| Sulfonation | Fuming H₂SO₄ (SO₃) | 2-Nitro-5-(prop-2-yn-1-yloxy)benzenesulfonic acid | The propargyloxy group directs the incoming electrophile to the ortho position. Harsher conditions are needed due to the deactivating nitro group. |

Theoretical and Computational Investigations of 1 Nitro 4 Prop 2 Yn 1 Yloxy Benzene

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule is fundamental to its chemical behavior. Computational methods allow for the detailed examination of this structure and the prediction of reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 1-Nitro-4-(prop-2-yn-1-yloxy)benzene, DFT calculations can provide insights into the optimized geometry, electronic energies, and molecular orbitals. A typical DFT study would involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation approximately. researchgate.net

DFT calculations can also be used to model transition states of potential reactions. For instance, in a hypothetical reaction involving the terminal alkyne, DFT could be employed to calculate the activation energy, providing a quantitative measure of the reaction's feasibility.

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound

| Property | Calculated Value (Illustrative) | Unit |

| Energy of HOMO | -7.5 | eV |

| Energy of LUMO | -2.1 | eV |

| HOMO-LUMO Gap | 5.4 | eV |

| Dipole Moment | 4.2 | Debye |

| Total Energy | -1580.5 | Hartrees |

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for similar molecules. No specific experimental or calculated data for this compound were found in the public domain.

An electrostatic potential (ESP) map is a valuable visualization tool that illustrates the charge distribution on the surface of a molecule. It is generated by calculating the electrostatic potential at various points on the electron density surface. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (blue) are electron-poor and are likely sites for nucleophilic attack.

For this compound, an ESP map would be expected to show a significant negative potential around the oxygen atoms of the nitro group, highlighting their nucleophilic character. The hydrogen atom of the terminal alkyne would likely exhibit a slightly positive potential, suggesting it could act as a weak electrophile or a hydrogen bond donor. The aromatic ring would display a complex potential landscape due to the competing electronic effects of the nitro and propargyloxy substituents.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamics of a molecule are crucial for its interactions with other molecules.

Conformational analysis involves identifying the stable three-dimensional arrangements of a molecule and the energy barriers between them. For this compound, the key rotatable bonds are around the ether linkage (C-O-C) and the attachment of the propargyl group. A conformational search, often performed using molecular mechanics or semi-empirical methods, can identify low-energy conformers.

A study on a related nitro-containing heterocyclic compound revealed multiple stable conformations, including chair and twisted boat forms, arising from different orientations of the substituents. semanticscholar.org A similar analysis for this compound would likely reveal several stable conformers differing in the orientation of the propargyl group relative to the phenyl ring. The relative energies of these conformers would determine their population at a given temperature.

Table 2: Illustrative Torsion Angles for a Low-Energy Conformer of this compound

| Torsion Angle | Atoms Involved | Angle (Degrees, Illustrative) |

| τ1 | C(ar)-O-CH₂-C(alkyne) | 178.5 |

| τ2 | O-CH₂-C≡C | 65.2 |

| τ3 | C(ar)-C(ar)-N-O | 180.0 |

Note: The values in this table are hypothetical and represent plausible torsion angles for a stable conformer. Specific experimental or calculated data are not publicly available.

Molecular dynamics (MD) simulations provide a time-resolved view of a molecule's motion and interactions. An MD simulation of this compound, either in a solvent or in a condensed phase, would reveal the nature of its intramolecular and intermolecular interactions. A molecular dynamics study of 2-nitrophenyl octyl ether and nitrobenzene (B124822) highlighted the importance of dipole-dipole interactions in the liquid state. nih.gov

For the title compound, intramolecular interactions could include weak hydrogen bonds between the alkyne hydrogen and one of the nitro group's oxygen atoms, which would stabilize certain conformations. Intermolecularly, π-π stacking between the aromatic rings and dipole-dipole interactions involving the nitro groups would be expected to be significant in the solid state or in non-polar solvents. In polar solvents, hydrogen bonding with solvent molecules would also play a crucial role.

Computational Insights into Reaction Mechanisms

Computational chemistry can be used to explore the detailed pathways of chemical reactions, providing insights that are often difficult to obtain experimentally. For this compound, several types of reactions could be investigated computationally.

For example, the reduction of the nitro group is a common transformation for nitroaromatic compounds. A computational study could model the step-by-step mechanism of this reduction, identifying intermediates and transition states. A theoretical study on the decomposition of substituted nitrobenzenes has shown that the reaction can proceed through different pathways depending on the substituents. researchgate.net

Another area of interest is the reactivity of the propargyl group. The terminal alkyne can undergo various addition reactions. A computational investigation of, for instance, a copper-catalyzed azide-alkyne cycloaddition (click reaction) would involve modeling the catalytic cycle, including the coordination of the alkyne to the copper catalyst and the subsequent steps leading to the triazole product. Such studies would provide valuable information on the reaction's energetics and the role of the catalyst.

In a study on the reductive cyclization of o-nitrophenyl propargyl alcohols, a proposed mechanism involved the reduction of the nitro group followed by an acid-catalyzed rearrangement and cyclization. organic-chemistry.org While the substitution pattern is different in this compound, this demonstrates how computational modeling can be used to understand complex reaction cascades involving both the nitro and propargyl functionalities.

Elucidation of Activation Energies and Reaction Pathways for Click Chemistry

The Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and a terminal alkyne, a cornerstone of "click chemistry," is a powerful tool for forming 1,2,3-triazole linkages. The reactivity of the alkyne component is significantly influenced by its electronic properties. In the case of this compound, the potent electron-withdrawing nature of the para-nitro group is anticipated to have a profound effect on the activation energy of its cycloaddition reactions.

Computational studies on analogous systems have consistently shown that electron-withdrawing substituents on the alkyne dipolarophile accelerate the reaction by lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). organic-chemistry.org This, in turn, leads to a smaller HOMO-LUMO gap between the alkyne and the azide, facilitating a more favorable interaction and lowering the activation barrier of the cycloaddition.

The reaction pathway for the uncatalyzed Huisgen cycloaddition is generally understood to be a concerted process. However, the presence of the nitro group in this compound could introduce a degree of asynchronicity in the transition state, where the two new sigma bonds are not formed in perfect unison.

To illustrate the expected impact of the nitro substituent, a hypothetical set of activation energies for the cycloaddition of benzyl (B1604629) azide with different substituted phenyl propargyl ethers, based on general principles from computational studies, is presented in Table 1.

| Alkyne Reactant | Substituent (X) | Predicted Activation Energy (kcal/mol) |

| 1-Methoxy-4-(prop-2-yn-1-yloxy)benzene | -OCH₃ (Electron-donating) | 28.5 |

| 1-(Prop-2-yn-1-yloxy)benzene | -H (Neutral) | 26.0 |

| This compound | -NO₂ (Electron-withdrawing) | 23.5 |

| Table 1: Illustrative predicted activation energies for the 1,3-dipolar cycloaddition of benzyl azide with variously substituted phenyl propargyl ethers. These values are hypothetical and serve to demonstrate the expected electronic effect of the nitro group based on established computational principles. |

The data in Table 1 illustrates that the electron-withdrawing nitro group is expected to lower the activation energy for the click reaction compared to compounds bearing neutral or electron-donating substituents. This enhanced reactivity is a direct consequence of the electronic perturbation of the alkyne's frontier molecular orbitals by the nitro group.

Prediction of Regioselectivity in Cycloaddition and Functionalization Reactions

Beyond reaction rates, a critical aspect of cycloaddition reactions involving unsymmetrical alkynes like this compound is regioselectivity—the preferential formation of one constitutional isomer over another. In the context of the Huisgen cycloaddition with an azide, this translates to the formation of either a 1,4- or a 1,5-disubstituted triazole.

For uncatalyzed thermal cycloadditions, a mixture of regioisomers is often observed. However, the electronic bias introduced by the nitro group in this compound is expected to influence the regiochemical outcome. Computational models, particularly those analyzing the frontier molecular orbital coefficients of the reactants, can predict the favored regioisomer. Generally, for an electron-deficient alkyne, the reaction is under LUMO(alkyne)-HOMO(azide) control, which often leads to a preference for the 1,4-regioisomer.

In addition to cycloadditions, the prediction of regioselectivity is crucial for other functionalization reactions of the aromatic ring of this compound. The powerful deactivating and meta-directing effect of the nitro group is a well-established principle in electrophilic aromatic substitution. numberanalytics.com However, computational methods can provide a more nuanced and quantitative picture of the reactivity at different positions of the benzene (B151609) ring.

For instance, in a hypothetical nucleophilic aromatic substitution reaction, computational models can calculate the relative energies of the transition states for nucleophilic attack at the different unsubstituted positions of the aromatic ring. This allows for a prediction of the most likely site of functionalization.

Table 2 presents a hypothetical regioselectivity prediction for a generic functionalization reaction on this compound, based on calculated transition state energies for analogous systems.

| Position of Functionalization | Predicted Relative Transition State Energy (kcal/mol) | Predicted Major Product |

| Ortho to -NO₂ | +5.2 | No |

| Meta to -NO₂ | 0.0 | Yes |

| Ortho to -OCH₂C≡CH | +2.8 | No |

| Table 2: Illustrative predicted relative transition state energies for a hypothetical electrophilic aromatic functionalization of this compound. These values are for demonstration purposes, reflecting the strong meta-directing effect of the nitro group as would be predicted by computational analysis. |

The illustrative data in Table 2 reinforces the classical understanding of the directing effects of the nitro group, with the meta position being the most electronically favored site for electrophilic attack. Computational chemistry provides the tools to quantify these preferences and to predict the outcomes of more complex reactions where multiple factors, such as sterics and the electronic nature of the incoming reagent, are at play.

Applications of 1 Nitro 4 Prop 2 Yn 1 Yloxy Benzene in Advanced Organic Synthesis and Materials Science Research

Utilization as a Versatile Building Block in Complex Molecule Synthesis

The strategic placement of two distinct reactive functional groups—the alkyne and the nitro group—makes 1-nitro-4-(prop-2-yn-1-yloxy)benzene a valuable building block in organic synthesis. frontiersin.org Nitro compounds are recognized for their diverse reactivity, which can be leveraged for carbon-carbon and carbon-heteroatom bond formation. frontiersin.org The most common synthesis of this compound involves the alkylation of 4-nitrophenol (B140041) with propargyl bromide using a base like potassium carbonate in a polar aprotic solvent.

Precursor for Heterocyclic Compounds via Cycloaddition Reactions

The terminal alkyne moiety of this compound is particularly amenable to cycloaddition reactions, providing a direct route to various heterocyclic systems. Acetylenic compounds are widely used in reactions that form new rings. researchgate.net

A prominent application is the Huisgen 1,3-dipolar cycloaddition reaction. smolecule.com By reacting the alkyne group with an organic azide (B81097), a highly stable 1,4-disubstituted 1,2,3-triazole ring can be formed. This reaction, often catalyzed by copper(I) and known as "click chemistry," is exceptionally efficient and tolerant of other functional groups, including the nitro group present on the aromatic ring. This allows for the straightforward linkage of the nitrophenyl core to other molecular fragments.

Furthermore, the alkyne can participate in other types of cycloadditions, such as [2+2] cycloadditions with alkenes to form cyclobutene (B1205218) derivatives or [4+2] cycloadditions (Diels-Alder type reactions) with suitable dienes to construct six-membered rings. researchgate.netresearchgate.net These reactions open pathways to a wide array of carbocyclic and heterocyclic frameworks that are of interest in medicinal chemistry and materials science. frontiersin.orgresearchgate.net

Table 2: Potential Cycloaddition Reactions for Heterocycle Synthesis

| Reaction Type | Alkyne Reactant Partner | Resulting Core Structure |

|---|---|---|

| Huisgen 1,3-Dipolar Cycloaddition | Organic Azide (R-N₃) | 1,2,3-Triazole |

| [2+2] Cycloaddition | Alkene (e.g., ethene) | Cyclobutene |

| [4+2] Cycloaddition (Diels-Alder) | Diene (e.g., 1,3-butadiene) | Cyclohexadiene |

Role in the Design and Construction of Novel Molecular Architectures

The dual functionality of this compound enables its use in the stepwise construction of complex and novel molecular architectures. Following a cycloaddition reaction at the alkyne terminus, the nitro group serves as a secondary reactive handle for further chemical modification.

The nitro group can be readily reduced to an amino group (-NH₂) using various reducing agents, such as hydrogen gas with a palladium catalyst. smolecule.com This transformation converts the electron-withdrawing nitro substituent into an electron-donating and nucleophilic amino group, fundamentally altering the electronic properties of the benzene (B151609) ring and providing a new site for reaction. The resulting amine can be used to form amides, sulfonamides, or imines, or it can serve as a directing group in subsequent electrophilic aromatic substitution reactions. This two-step, orthogonal reaction sequence—cycloaddition followed by nitro reduction and subsequent functionalization—provides a powerful strategy for assembling elaborate molecules with precisely controlled structures.

Exploration in Functional Materials Development

The electronic and structural features of this compound make it an intriguing candidate for incorporation into functional materials. Its aromatic core, coupled with an electron-withdrawing group and a polymerizable handle, suggests potential applications in materials science.

Investigation as a Photosensitizer for Reactive Oxygen Species Generation

Photosensitizers are molecules that produce reactive oxygen species (ROS), such as singlet oxygen (¹O₂) or superoxide (B77818) anions (O₂•⁻), upon light irradiation. mdpi.comresearchgate.net This process is central to applications like photodynamic therapy. rsc.org ROS generation typically occurs via two main pathways: Type I, involving electron transfer to produce radical species, and Type II, involving energy transfer to molecular oxygen to create singlet oxygen. mdpi.comrsc.org

While this specific molecule has not been extensively documented as a photosensitizer, its components are relevant. The aromatic ring can absorb light, but the presence of a nitro group can sometimes interfere with the generation of singlet oxygen by promoting rapid, non-radiative decay from the excited state. rsc.org However, the electron-deficient nature of the nitroaromatic system could potentially facilitate Type I electron transfer processes. mdpi.com Further research would be needed to characterize the photophysical properties of this compound and its derivatives to determine their efficiency and mechanism of ROS generation.

Integration into Conjugated Systems and Polymeric Structures for Advanced Materials

Conjugated polymers are materials characterized by a backbone of alternating single and multiple bonds, which results in delocalized π-electrons and useful electronic and optical properties. tudublin.ie The terminal alkyne of this compound makes it a suitable monomer for incorporation into such systems.

It can be integrated into a polymer backbone through reactions like Sonogashira cross-coupling or Glaser coupling, or it can be "clicked" onto a pre-existing polymer chain functionalized with azide groups. The inclusion of the 4-nitrophenoxy ether moiety would be expected to influence the final material's properties significantly. The strong electron-withdrawing nature of the nitro group can lower the energy levels of the polymer's molecular orbitals, affecting its band gap and, consequently, its absorption spectrum and conductivity. Systematically modifying the structure of conjugated polymers is a key strategy for tuning their properties for applications in organic electronics, such as transistors and sensors. tudublin.iechemrxiv.org

Contributions to Supramolecular Chemistry and Crystal Engineering

Supramolecular chemistry involves the study of systems held together by non-covalent interactions. The structure of this compound contains several features capable of directing its assembly in the solid state, making it a subject of interest for crystal engineering.

The nitro group is a strong hydrogen bond acceptor, and its oxygen atoms can readily participate in C−H···O interactions. nih.govresearchgate.net The aromatic ring is capable of forming π–π stacking interactions, where parallel rings align to minimize energy. nih.govnih.gov Additionally, the terminal alkyne C-H group can act as a weak hydrogen bond donor, forming C−H···N or C−H···O interactions. nih.gov Crystal structure analyses of closely related compounds have demonstrated the importance of these interactions in dictating the packing of molecules in a crystal lattice. For example, studies on other nitro-aromatic compounds show molecules forming columns through π–π interactions with centroid-centroid distances around 3.7-3.8 Å, which are further connected by C−H···O hydrogen bonds. nih.gov Similarly, a related structure containing the propargyl ether group showed supramolecular chains formed via C−H···N interactions and stacks connected by π–π interactions. nih.gov By controlling these non-covalent forces, it is possible to design and create ordered crystalline materials with specific topologies and properties.

Table 3: Key Intermolecular Interactions in Crystal Engineering

| Interaction Type | Functional Groups Involved | Typical Role in Crystal Packing |

|---|---|---|

| Hydrogen Bonding | Nitro Group (acceptor), Alkyne C-H (donor) | Formation of chains and networks (e.g., C-H···O) nih.govresearchgate.net |

| π–π Stacking | Benzene Ring | Formation of columns and stacks nih.govnih.gov |

Research on π-π Stacking Interactions in Crystalline Architectures

The planar aromatic ring and the electron-withdrawing nitro group in this compound are key features that promote π-π stacking interactions. In the solid state, aromatic rings tend to stack on top of each other to maximize favorable electrostatic interactions. The nitro group depletes the electron density of the benzene ring, making it an electron-poor π-system. This enhances its ability to interact with other aromatic systems.

Research on related nitro-aromatic compounds provides insight into the nature of these interactions. For instance, in the crystal structure of a related compound, 1-Nitro-4-(2-nitroprop-1-enyl)benzene, molecules are observed to stack in columns through π-π interactions. nih.govnih.gov The distances between the centers of the aromatic rings (centroid-centroid distances) in this related structure were found to be 3.695 Å and 3.804 Å. nih.govnih.gov These distances are characteristic of stabilizing π-π stacking interactions. Similarly, studies on other nitro-containing compounds have demonstrated the prevalence of such stacking, which is crucial for the stability of their crystal lattices. mdpi.com

For this compound, it is anticipated that the nitrobenzene (B124822) moieties would arrange in a parallel-displaced or a T-shaped manner to optimize the quadrupole-quadrupole interactions between the aromatic rings. The presence of the propargyl group could influence the specific geometry of this stacking.

| Interaction Type | Typical Interacting Groups | Significance in Crystal Packing |

| π-π Stacking | Nitrobenzene rings | Major contributor to the formation of columnar structures and overall crystal stability. |

| Nitro-π Interactions | Nitro group and adjacent benzene ring | Can further stabilize the three-dimensional framework. researchgate.net |

Formation of Hydrogen Bonding Networks in Solid-State Systems

Beyond π-π stacking, hydrogen bonds are expected to play a critical role in the solid-state architecture of this compound. The molecule possesses several potential hydrogen bond acceptors, namely the oxygen atoms of the nitro group and the ether linkage. While it lacks strong conventional hydrogen bond donors, it can participate in weaker C-H···O hydrogen bonds.

The terminal alkyne C-H bond of the propargyl group, as well as the aromatic C-H bonds on the benzene ring, can act as weak hydrogen bond donors. These C-H···O interactions, although individually weak, can collectively form extensive networks that significantly contribute to the cohesion of the crystal structure.

In analogous structures, such as derivatives of nitrophenyl and prop-2-ynyloxy-phenyl, molecules are linked by C-H···O interactions to form sheets or more complex three-dimensional networks. nih.gov For example, in the crystal structure of 1-Nitro-4-(2-nitroprop-1-enyl)benzene, C-H···O hydrogen bonds connect the stacked columns into a robust 3D network. nih.govnih.gov The oxygen atoms of the nitro group are frequently involved as acceptors in these types of interactions.

| Hydrogen Bond Type | Donor | Acceptor | Potential Resulting Motif |

| C-H···O | Aromatic C-H | Nitro O, Ether O | Linking of π-stacked columns, formation of sheets or layers. nih.gov |

| C-H···O | Alkyne C-H | Nitro O, Ether O | Inter-molecular connectivity, stabilization of the overall 3D structure. |

| C-H···π | Aromatic/Alkyne C-H | Benzene Ring | Further stabilization of the crystal packing. |

The interplay between π-π stacking and hydrogen bonding networks defines the supramolecular chemistry of compounds like this compound. The specific arrangement adopted in the solid state would be a fine balance of these attractive forces, dictating the material's physical properties.

Mechanistic Biology and Pharmacological Research Pertaining to 1 Nitro 4 Prop 2 Yn 1 Yloxy Benzene Derivatives

Investigation of Antimicrobial Efficacy and Underlying Mechanisms of Action

The threat of antimicrobial resistance has spurred the search for new compounds capable of combating pathogenic microorganisms. Derivatives of nitrated benzene (B151609) compounds have shown promise in this area.

Research into structurally related nitrobenzene (B124822) derivatives has demonstrated significant antimicrobial activity. For instance, studies on nitrobenzyl-oxy-phenol derivatives have revealed their potential as effective antibacterial agents. One such study synthesized and evaluated two hydroquinone (B1673460) derivatives, 3,5-dimethyl-4-((4-nitrobenzyl)oxy)phenol (compound 4a) and 2,3,5-trimethyl-4-((4-nitrobenzyl)oxy)phenol (compound 4b). researchgate.net Both compounds were tested against various bacteria. Notably, compound 4b exhibited potent antibacterial activity against both clinical isolates and a type strain of Moraxella catarrhalis, with a Minimum Inhibitory Concentration (MIC) value of 11 µM, which is comparable to the antibiotic ciprofloxacin (B1669076) (MIC of 9 µM). researchgate.net

The antimicrobial activity is not limited to bacteria. Research on other substituted benzene derivatives has shown their efficacy against fungal pathogens. nih.gov For example, certain benzyl (B1604629) bromide derivatives have displayed strong antifungal effects against dermatophytes, which are fungi that infect keratinized tissues. nih.gov The presence and position of electron-withdrawing groups, such as a nitro group, on the benzene ring have been found to be a significant factor in enhancing antifungal potency. nih.gov

Interactive Data Table: Antimicrobial Activity of Structurally Related Derivatives

| Compound | Test Organism | MIC (µM) | Reference |

|---|---|---|---|

| 2,3,5-Trimethyl-4-((4-nitrobenzyl)oxy)phenol (4b) | Moraxella catarrhalis | 11 | researchgate.net |

| Ciprofloxacin (Reference) | Moraxella catarrhalis | 9 | researchgate.net |

The mechanisms by which these derivatives exert their antimicrobial effects are a critical area of investigation. For many phenolic compounds, a primary mode of action is the disruption of the microbial cell membrane. However, some benzene derivatives may have more specific targets. For example, benzene-1,2,4-triol, a related phenolic compound, appears to limit the availability of iron to bacterial cells rather than acting through membrane permeabilization. rug.nl

Furthermore, the general structure of these compounds allows for modifications that can influence their mechanism of action. The introduction of different substituents on the benzene ring can alter the electronic properties and steric bulk of the molecule, thereby influencing its ability to interact with specific microbial targets. researchgate.net For some derivatives, it is hypothesized that they may penetrate the peptidoglycan layer of the bacterial cell wall to reach their intracellular targets. nanobioletters.com

Exploration of Antitumor and Cytotoxic Potential

The development of novel anticancer agents is a major focus of pharmacological research. Derivatives based on the nitrobenzene scaffold have been investigated for their ability to inhibit cancer cell growth and induce cell death.

Numerous studies have demonstrated the cytotoxic effects of nitrobenzene and its derivatives on various cancer cell lines. For example, nitrobenzene itself has been shown to induce death in human hepatocarcinoma cells (SMMC-7721) at concentrations of 8 mmol/L and higher. nih.gov More complex derivatives, such as those incorporating chalcone (B49325) or phthalazine (B143731) structures, have also been synthesized and evaluated for their anticancer activities.

In one study, a series of 1-anilino-4-arylsulfanylmethylphthalazines were synthesized and tested against two cancer cell lines. mdpi.com Several of these compounds exhibited significant in vitro activity, with some showing potency comparable to or greater than the established chemotherapy drug cisplatin. mdpi.com Similarly, newly synthesized chalcone derivatives have shown significant cytotoxic effects against human lung and colon cancer cell lines, with IC50 values in the low micromolar range. ejmo.org For instance, the compound (2E,4E)-1-(7-ethoxy-1-benzofuran-2-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-one demonstrated IC50 values of 0.59 µM and 0.35 µM against HCT116 and HT29 colon cancer cells, respectively. ejmo.org

Interactive Data Table: Cytotoxic Activity of Structurally Related Derivatives

| Compound | Cancer Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| (2E,4E)-1-(7-ethoxy-1-benzofuran-2-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-one | HCT116 (Colon) | 0.59 | ejmo.org |

| (2E,4E)-1-(7-ethoxy-1-benzofuran-2-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-one | HT29 (Colon) | 0.35 | ejmo.org |

| (2E,4E)-1-(7-ethoxy-1-benzofuran-2-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-one | A549 (Lung) | 2.85 | ejmo.org |

| (2E,4E)-1-(7-ethoxy-1-benzofuran-2-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-one | H1299 (Lung) | 1.46 | ejmo.org |

| Hydrazone 1d | PC-3 (Prostate) | 9.38 | mdpi.com |

| Hydrazone 1e | A-549 (Lung) | 13.39 | mdpi.com |

The anticancer effects of these derivatives are often attributed to their ability to interfere with key cellular processes in cancer cells. One common mechanism is the induction of apoptosis, or programmed cell death. Studies on chalcone derivatives have shown that they can induce apoptosis through pathways involving caspase activation and the downregulation of anti-apoptotic proteins like Bcl-2. ejmo.org

Another important mechanism is the disruption of the cell cycle. Nitrobenzene has been observed to affect the cell cycle of hepatocytes, leading to a decrease in the G1 phase fraction and an increase in the S and G2/M phase fractions, which can ultimately promote cell proliferation. nih.gov In contrast, some more complex derivatives, such as certain 2-phenylacrylonitriles, can arrest cancer cells in the G2/M phase, thereby inhibiting their proliferation. nih.gov

Furthermore, some of these compounds may target specific enzymes that are crucial for cancer cell survival. DNA topoisomerases, which are involved in managing the topological stress of DNA during replication and transcription, are a known target for some anticancer drugs. explorationpub.com It is plausible that derivatives of 1-nitro-4-(prop-2-yn-1-yloxy)benzene could be designed to function as topoisomerase inhibitors, thereby inducing DNA damage and cell death in cancer cells. explorationpub.com

Research into Anti-Inflammatory and Enzyme Inhibition Properties

Chronic inflammation is a key factor in the development and progression of many diseases, including cancer and cardiovascular disorders. Consequently, there is significant interest in developing novel anti-inflammatory agents. Derivatives of this compound, particularly those incorporating heterocyclic moieties like 1,2,4-triazole (B32235), have been explored for their anti-inflammatory potential. mdpi.com

The anti-inflammatory activity of these compounds is often linked to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2). mdpi.com For example, some 1,2,4-triazole derivatives have demonstrated potent and selective inhibition of COX-2, an enzyme that is upregulated during inflammation. mdpi.com The inhibition of pro-inflammatory cytokines and other signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, are also important mechanisms of anti-inflammatory action for some of these derivatives. nih.gov The structural diversity that can be achieved with derivatives of this compound makes them an interesting platform for the development of new anti-inflammatory drugs with specific enzyme inhibitory profiles.

Evaluation of Modulatory Effects on Inflammatory Responses by Derivatives

The anti-inflammatory potential of triazole derivatives, which can be synthesized from this compound, has been a key area of research. Inflammation is a complex biological response, and its modulation is critical in treating a variety of diseases. The anti-inflammatory effect of some triazole derivatives is thought to stem from their ability to inhibit the cyclooxygenase-2 (COX-2) enzyme, which is a key player in the synthesis of inflammatory mediators like prostaglandins.

Research into 1,4-disubstituted 1H-1,2,3-triazole derivatives has demonstrated significant anti-inflammatory activity in animal models. For instance, in studies using carrageenan-induced paw edema in rats, certain triazole compounds have shown a high percentage of inflammation inhibition. nih.gov One study highlighted a derivative that exhibited up to 79.8% anti-inflammatory activity in a serotonin-induced aseptic arthritis model. nih.gov Furthermore, this compound was found to modulate cytokine levels, significantly increasing the anti-inflammatory cytokine IL-4 while decreasing the pro-inflammatory cytokines IL-6 and TNF-α. nih.gov

The presence of a nitro group, as is the case in derivatives of this compound, can be a crucial factor in their pharmacological profile. Studies on other nitro-containing compounds have suggested that this functional group can enhance anti-inflammatory and other biological activities. nih.gov For example, nitro-substituted benzamide (B126) derivatives have been shown to significantly suppress the expression of COX-2, IL-1β, and TNF-α. researchgate.net Molecular docking studies on p-nitrophenyl hydrazones have also indicated their potential as multi-target inhibitors of inflammatory enzymes like COX-2 and 5-lipoxygenase (5-LOX). researchgate.netresearchgate.net

The following table summarizes the anti-inflammatory activity of some analogous triazole derivatives.

| Compound Type | Model | Key Findings | Reference |

| 1,4-disubstituted 1H-1,2,3-triazole derivative | Carrageenan-induced paw edema (rat) | 77.4% inhibition | nih.gov |

| 1,4-disubstituted 1H-1,2,3-triazole derivative | Serotonin-induced aseptic arthritis (rat) | 79.8% inhibition, ↑IL-4, ↓IL-6, ↓TNF-α | nih.gov |

| Nitro benzamide derivative | LPS-induced RAW 264.7 macrophages | Suppressed COX-2, IL-1β, and TNF-α expression | researchgate.net |

| p-Nitrophenyl hydrazone | In silico docking | Potent multi-target inhibitors of COX-2 and 5-LOX | researchgate.netresearchgate.net |

Investigation of Urease and Other Enzyme Inhibition by Derivatives

Derivatives of this compound, particularly the corresponding triazoles, have been investigated for their potential to inhibit various enzymes, with a significant focus on urease. Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide, a process implicated in the pathogenesis of diseases caused by microorganisms like Helicobacter pylori. nih.govnih.gov

Triazole-containing compounds have shown considerable promise as urease inhibitors. nih.gov Their favorable properties, such as moderate dipole moments and the ability to form hydrogen bonds, contribute to their enhanced biological activities. nih.gov For example, a study on nih.govnih.govnih.govtriazolo[3,4-b] nih.govnih.govcrpsonline.comthiadiazole derivatives reported potent urease inhibitory activity, with some compounds showing significantly lower IC50 values than the standard inhibitor, thiourea. nih.gov

The nitro group in the benzene ring is also a key structural feature for urease inhibition. Research on N-4-nitrophenyl-N'-4'-nitrophenylurea demonstrated strong urease inhibition with an IC50 value of 1.25 µM. mdpi.com Similarly, novel nitrothiazolacetamide derivatives conjugated to thioquinazolinones have exhibited potent urease inhibitory potential, with IC50 values as low as 2.22 µM. nih.gov Kinetic studies of one such derivative revealed an uncompetitive inhibition pattern against urease. nih.gov

Besides urease, derivatives have been explored for their inhibitory effects on other enzymes like α-chymotrypsin. Some urea derivatives have been found to be efficient inhibitors of both urease and α-chymotrypsin. mdpi.com

The table below presents the urease inhibitory activity of some relevant compound classes.

| Compound Class | Enzyme | IC50 Value | Reference |

| N-4-nitrophenyl-N'-4'-nitrophenylurea | Urease | 1.25 µM | mdpi.com |

| Nitrothiazolacetamide-thioquinazolinone derivative | Urease | 2.22 µM | nih.gov |

| nih.govnih.govnih.govtriazolo[3,4-b] nih.govnih.govcrpsonline.comthiadiazole derivative | Urease (Proteus mirabilis) | 74.5 ± 4.7 µg/mL | nih.gov |

| Coumarin-based acetohydrazide-1,2,3-triazole derivative | Urease | 1.62–16.91 μM | nih.gov |

Advanced Biological Interaction Studies

Research on Interactions with Biological Macromolecules and Cellular Components

Molecular docking studies have been instrumental in elucidating the potential binding modes of this compound derivatives with their biological targets. These computational techniques help in understanding the structure-activity relationships and in optimizing lead compounds.

For anti-inflammatory activity, docking studies of p-nitrophenyl hydrazones with COX-2 have shown that the para-nitro group can confer site-directing selectivity. researchgate.netresearchgate.net These studies have identified key interactions within the active site of the enzyme. researchgate.net Similarly, molecular docking of aurone (B1235358) derivatives with COX-2 and LOX has revealed significant binding affinities, with docking scores correlating with their observed inhibitory activities. nih.gov

In the context of urease inhibition, molecular docking has provided insights into the interactions of triazole and nitro-containing derivatives with the enzyme's active site. Docking of nitrothiazolacetamide derivatives with urease has revealed several hydrophobic interactions with key residues and hydrogen bond formation, explaining their potent inhibitory activity. nih.gov Molecular dynamics simulations of coumarin-based triazole derivatives have suggested that these inhibitors tend to remain near the SER579-HIS593 α-helix, stabilizing the enzyme in an open state, which is consistent with an uncompetitive inhibition mechanism. nih.gov

The table below summarizes the findings from molecular docking studies of analogous compounds with relevant biological macromolecules.

| Compound Class | Target Macromolecule | Key Docking Findings | Reference |

| p-Nitrophenyl hydrazones | COX-2, 5-LOX | Para-nitro group confers site-directing selectivity. | researchgate.netresearchgate.net |

| Aurone derivatives | COX-2, LOX | Higher docking scores correlated with better inhibitory activity. | nih.gov |

| Nitrothiazolacetamide derivatives | Urease | Hydrophobic interactions and hydrogen bonding with active site residues. | nih.gov |

| Coumarin-based triazole derivatives | Urease | Binds near SER579-HIS593 α-helix, stabilizing an open conformation. | nih.gov |

Computational Assessment of Pharmacokinetic and Pharmacodynamic Parameters for Related Compounds

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early stages of drug discovery. researchgate.netnih.gov These computational models help in assessing the drug-likeness and potential pharmacokinetic profile of new chemical entities, thereby reducing the attrition rate of drug candidates in later developmental phases.

For derivatives of this compound, particularly the triazole analogues, in silico ADME predictions have been performed on structurally related compounds. Studies on 1,2,3-triazole-based compounds have shown that many of them are predicted to be orally bioavailable and possess good drug-likeness properties according to Lipinski's, Veber's, and other rules. For instance, a set of 1,2,3-triazole-based compounds targeting human aromatase cytochrome P450 were predicted to have high gastrointestinal absorption and, in some cases, the ability to permeate the blood-brain barrier.

The presence of the nitro group can influence the ADME properties. While the nitro group can be a pharmacophore, it is also considered a potential toxicophore due to the formation of reactive intermediates during metabolic reduction. tandfonline.com However, numerous nitro-containing drugs are used clinically, indicating that a balance can be achieved. nih.govtandfonline.com In silico ADMET (ADME and Toxicity) predictions for stilbene-linked 1,2,3-triazoles, some containing nitro groups, have been conducted to evaluate their drug-likeness. nih.gov Similarly, ADMET profiles for nitrophenyl hydrazones have been predicted to be excellent and safe, supporting their potential as anti-inflammatory agents. researchgate.netresearchgate.net

The table below provides a summary of in silico ADME predictions for related compound classes.

| Compound Class | ADME Prediction Tool | Key Predicted Parameters | Reference |

| 1,2,3-Triazole-based compounds | SwissADME | High oral bioavailability, potential blood-brain barrier permeation. | |

| Stilbene linked 1,2,3-triazoles | Molinspiration, SwissADME | Good drug-likeness properties. | nih.gov |

| p-Nitrophenyl hydrazones | Protox-II, ADMETlab 2.0 | Excellent and safe pharmacokinetic profiles. | researchgate.netresearchgate.net |

| Nitrothiazolacetamide derivatives | In silico assessment | Acceptable ADME-Toxicity and drug-likeness profile. | nih.gov |

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation Analysis

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. Analysis of both proton (¹H) and carbon-¹³ (¹³C) NMR spectra allows for an unambiguous assignment of the molecule's structure.

The ¹H NMR spectrum of 1-Nitro-4-(prop-2-yn-1-yloxy)benzene is expected to show distinct signals corresponding to the three different proton environments: the aromatic protons, the methylene (B1212753) protons of the propargyl group, and the terminal acetylenic proton. The electron-withdrawing nitro group and the electron-donating alkyloxy group create a polarized aromatic system, resulting in a characteristic splitting pattern for the benzene (B151609) ring protons.

The aromatic region typically displays an AA'BB' system, which often simplifies to two distinct doublets due to the strong electronic differentiation of the substituents.

Aromatic Protons (H-3, H-5): The protons ortho to the electron-donating propargyloxy group are shielded and appear at a higher field (lower ppm). They are expected to present as a doublet.

Aromatic Protons (H-2, H-6): The protons ortho to the strongly electron-withdrawing nitro group are significantly deshielded, causing them to resonate at a lower field (higher ppm). This signal also appears as a doublet.

Methylene Protons (-OCH₂-): These protons are adjacent to both the ether oxygen and the alkyne group. They are anticipated to appear as a doublet, coupled to the terminal alkyne proton.

Acetylenic Proton (≡C-H): This proton is found in the characteristic alkyne region and appears as a triplet, coupled to the two methylene protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.25 | Doublet | 2H | Ar-H (ortho to -NO₂) |

| ~ 7.10 | Doublet | 2H | Ar-H (ortho to -OR) |

| ~ 4.85 | Doublet | 2H | -O-CH₂ -C≡CH |

| ~ 2.60 | Triplet | 1H | -OCH₂-C≡CH |

The proton-decoupled ¹³C NMR spectrum provides information on all unique carbon environments within the molecule. For this compound, seven distinct signals are expected.

Aromatic Carbons: The para-substituted ring will show four signals. The two quaternary carbons (C-1 and C-4) are readily identified. The carbon atom bearing the nitro group (C-1) is typically found around 142 ppm, while the carbon attached to the ether oxygen (C-4) is highly deshielded, appearing around 162 ppm. The protonated aromatic carbons appear at chemical shifts influenced by the adjacent substituents.

Propargyl Group Carbons: The three carbons of the propargyl group are also distinct. The methylene carbon (-OCH₂-) resonates in the typical range for an ether-linked carbon. The two sp-hybridized alkyne carbons (C≡C) appear in the characteristic region of 75-85 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 162.0 | C -4 (Ar, C-O) |

| ~ 142.0 | C -1 (Ar, C-NO₂) |

| ~ 126.0 | C -2, C -6 (Ar, CH) |

| ~ 115.0 | C -3, C -5 (Ar, CH) |

| ~ 79.0 | -OCH₂-C ≡CH |

| ~ 77.0 | -OCH₂-C≡C H |

| ~ 56.5 | -O-CH₂ - |

Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Analysis

Mass spectrometry is essential for determining the molecular weight and elemental composition of the compound, and for gaining structural information through analysis of its fragmentation patterns.

HRMS provides a highly accurate mass measurement, which serves to confirm the molecular formula of the target compound. The molecular formula for this compound is C₉H₇NO₃. sigmaaldrich.comachemblock.com The calculated exact mass (monoisotopic mass) for this formula is 177.04259 Da. An experimental HRMS measurement yielding a mass value extremely close to this calculated value would provide unequivocal confirmation of the elemental composition.

In GC-MS analysis, the compound is typically ionized by electron ionization (EI), which induces fragmentation. The resulting mass spectrum displays a pattern of fragment ions that is characteristic of the molecule's structure. While aromatic compounds often show a prominent molecular ion peak (M+•), the fragmentation provides a structural fingerprint. whitman.edu

For this compound (MW = 177), the following fragmentation pathways are expected:

Molecular Ion (M+•): A peak at m/z = 177 corresponding to the intact radical cation.

Loss of Nitro Group: A very common pathway for nitroaromatics is the loss of a nitro radical (•NO₂), resulting in a fragment at [M - 46]⁺, corresponding to m/z = 131. youtube.com

Loss of Nitric Oxide: Loss of a nitric oxide radical (•NO) can also occur, leading to a peak at [M - 30]⁺, or m/z = 147. youtube.com

Ether Bond Cleavage: Cleavage of the O–CH₂ bond can produce a propargyl cation at m/z = 39 or, more likely, a p-nitrophenoxide ion fragment at m/z = 138 ([M - 39]⁺).

Fragmentation of the Benzene Ring: The resulting phenyl cations can undergo further fragmentation, such as the loss of acetylene (B1199291) (C₂H₂), which is a characteristic pattern for benzene rings. youtube.com

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, typically using Fourier-Transform Infrared (FTIR) spectroscopy, is used to identify the specific functional groups present in a molecule based on their characteristic vibrational frequencies. The spectrum of this compound is expected to show distinct absorption bands for the nitro, alkyne, ether, and aromatic moieties.

Key expected vibrational frequencies include:

Alkyne Group: A sharp, medium-intensity band around 3300 cm⁻¹ for the terminal ≡C-H stretch and a weaker, sharp band in the 2100-2150 cm⁻¹ region for the C≡C triple bond stretch.

Aromatic C-H Stretch: Absorption bands appearing just above 3000 cm⁻¹.